1-(2-Ethoxyphenyl)-2-methyl-2-propanol
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Overview
Description
1-(2-Ethoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a derivative of phenol and is characterized by the presence of an ethoxy group (-OCH₂CH₃) attached to the benzene ring and a tertiary butyl group (-C(CH₃)₃) attached to the hydroxyl group (-OH). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-2-methyl-2-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other functional groups under specific conditions.
Major Products Formed:
Oxidation of this compound can yield 1-(2-ethoxyphenyl)-2-methyl-2-propanone.
Reduction can produce this compound derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-methyl-2-propanol has various scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand the behavior of phenolic compounds in biological systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(2-Ethoxyphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)-2-methyl-2-propanol and 1-(2-methoxyphenyl)-2-methyl-2-propanol. These compounds differ in the nature of the substituent on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound provides unique properties that distinguish it from its counterparts.
Comparison with Similar Compounds
1-(2-hydroxyphenyl)-2-methyl-2-propanol
1-(2-methoxyphenyl)-2-methyl-2-propanol
1-(2-ethoxyphenyl)piperazine
This comprehensive overview provides a detailed understanding of 1-(2-ethoxyphenyl)-2-methyl-2-propanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-14-11-8-6-5-7-10(11)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZNHDMFXPFQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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